1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
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Overview
Description
1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azetidine, imidazole, and fluorophenoxybenzoyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzoyl and fluorophenoxy groups. The final step involves the incorporation of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar research applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is unique due to its combination of azetidine, imidazole, and fluorophenoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H20FN3O2/c1-15-23-9-10-24(15)12-16-13-25(14-16)21(26)17-3-2-4-20(11-17)27-19-7-5-18(22)6-8-19/h2-11,16H,12-14H2,1H3 |
InChI Key |
KZOQHDXMEXHPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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